molecular formula C13H12N2O5 B14655923 N-Methoxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide CAS No. 51639-82-8

N-Methoxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide

Cat. No.: B14655923
CAS No.: 51639-82-8
M. Wt: 276.24 g/mol
InChI Key: RYTSKVCPAUTXQB-UHFFFAOYSA-N
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Description

N-Methoxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide is a synthetic organic compound characterized by its unique molecular structure. This compound belongs to the class of furan carboxamides, which are known for their diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide typically involves the reaction of 4-methyl-3-nitroaniline with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then purified using column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-methyl-3-aminophenyl furan-2-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Furan-2-carboxylic acid and 4-methyl-3-nitroaniline.

Scientific Research Applications

N-Methoxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-Methoxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxy-3-nitrophenyl)acetamide
  • N-(4-Methyl-2-nitrophenyl)-3-nitrobenzamide

Uniqueness

N-Methoxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide is unique due to its furan ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

CAS No.

51639-82-8

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

N-methoxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C13H12N2O5/c1-9-5-6-10(8-11(9)15(17)18)14(19-2)13(16)12-4-3-7-20-12/h3-8H,1-2H3

InChI Key

RYTSKVCPAUTXQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C(=O)C2=CC=CO2)OC)[N+](=O)[O-]

Origin of Product

United States

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